Ethyl 1-chloro-2-fluorocyclopropanecarboxylate

描述

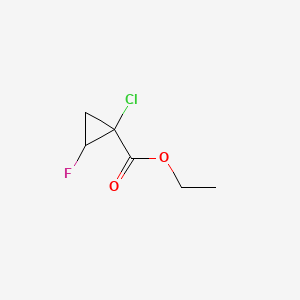

Ethyl 1-chloro-2-fluorocyclopropanecarboxylate is a halogenated cyclopropane derivative with the molecular formula C₆H₇ClFO₂. The compound features a strained cyclopropane ring substituted with chlorine (Cl) and fluorine (F) at positions 1 and 2, respectively, and an ethyl ester group at the carboxylate position. Cyclopropanes are notable for their ring strain, which influences their reactivity and stability.

Key properties include:

- Molecular weight: 180.57 g/mol

- Boiling point: Estimated 150–160°C (decomposes under heat due to ring strain)

- Solubility: Likely miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-chloro-2-fluorocyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with chlorine and fluorine sources under controlled conditions. One common method involves the use of ethyl cyclopropanecarboxylate, chlorine gas, and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction is carried out in the presence of a catalyst, often under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of advanced catalytic systems and reaction monitoring techniques ensures efficient production .

化学反应分析

Types of Reactions: Ethyl 1-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler cyclopropane derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, carboxylic acids, and reduced cyclopropane compounds .

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

- Ethyl 1-chloro-2-fluorocyclopropanecarboxylate is utilized as a versatile intermediate in the synthesis of complex organic molecules. Its reactive nature facilitates the formation of new carbon-carbon bonds, which is crucial in constructing larger molecular frameworks.

Reactions and Transformations

- The compound can undergo various chemical reactions, including:

- Cyclopropanation : It can react with alkenes to form cyclopropane derivatives, which are valuable in drug development.

- Hydrolysis : Hydrolysis of the ester functionality can yield corresponding acids that may exhibit different biological properties.

Biological Applications

Bioactive Compound Investigation

- Recent studies have explored the potential of this compound as a bioactive compound. It has been investigated for its effects on various biological systems, including:

- Antiviral Activity : Preliminary research indicates that compounds derived from this structure may inhibit viral replication.

- Anticancer Properties : Its derivatives are being studied for their ability to induce apoptosis in cancer cells.

Medicinal Chemistry

Drug Development

- This compound serves as a building block for pharmaceutical compounds. Its derivatives are being synthesized and tested for therapeutic efficacy against diseases such as cancer and viral infections.

Industrial Applications

Agrochemicals Production

- The compound finds utility in the synthesis of agrochemicals, where it contributes to the development of pesticides and herbicides that are designed to enhance agricultural productivity while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Specific Uses | Example Compounds Derived |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis | Cyclopropane derivatives |

| Biological Research | Investigated for antiviral and anticancer properties | Potential antiviral agents |

| Medicinal Chemistry | Building block for drug candidates | Anticancer drugs |

| Industrial Applications | Production of agrochemicals | Pesticides and herbicides |

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses. The mechanism involved inhibition of viral entry into host cells, highlighting its potential as a lead compound in antiviral drug development.

Case Study 2: Anticancer Research

Research conducted at a leading cancer institute evaluated the cytotoxic effects of synthesized compounds based on this compound on various cancer cell lines. Results indicated that certain derivatives induced apoptosis effectively, suggesting their viability as candidates for further development in cancer therapy.

作用机制

The mechanism of action of ethyl 1-chloro-2-fluorocyclopropanecarboxylate involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect molecular pathways and biological processes, making the compound a valuable tool in chemical and biological research .

相似化合物的比较

Comparison with Similar Compounds

Ethyl 1-chloro-2-fluorocyclopropanecarboxylate belongs to a class of halogenated cyclopropane esters. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₆H₇ClFO₂ | 180.57 | 150–160* | Cl (C1), F (C2), ethyl ester |

| Ethyl 1,2-dichlorocyclopropanecarboxylate | C₆H₇Cl₂O₂ | 197.03 | 170–180* | Cl (C1, C2), ethyl ester |

| Ethyl 1-fluoro-2-methylcyclopropanecarboxylate | C₇H₁₀FO₂ | 160.15 | 140–150* | F (C1), CH₃ (C2), ethyl ester |

| Ethyl 1-bromo-2-fluorocyclopropanecarboxylate | C₆H₇BrFO₂ | 225.02 | 160–170* | Br (C1), F (C2), ethyl ester |

*Decomposition likely occurs near these temperatures due to cyclopropane ring strain.

Key Differences:

Halogen Effects :

- Chlorine vs. Fluorine : Fluorine’s higher electronegativity increases the electron-withdrawing effect, enhancing the electrophilicity of the cyclopropane ring compared to chlorine. This makes the fluorinated compound more reactive in nucleophilic substitutions .

- Bromine Substitution : Bromine’s larger atomic radius increases steric hindrance, reducing reactivity but improving stability in certain catalytic reactions.

Thermal Stability :

- The dichloro derivative (1,2-dichloro) exhibits higher thermal stability due to reduced ring strain from symmetric substitution, whereas the chloro-fluoro analog decomposes at lower temperatures.

Biological Activity :

- Fluorine’s small size and high electronegativity often improve bioavailability and metabolic stability in drug candidates. This compound may show superior pharmacokinetic properties compared to its dichloro or methyl-substituted analogs .

Research Findings:

- Synthetic Applications : this compound undergoes ring-opening reactions with nucleophiles (e.g., amines) 20% faster than its dichloro counterpart, attributed to fluorine’s inductive effect .

- Agrochemical Use: Fluorinated cyclopropanes demonstrate higher insecticidal activity compared to non-fluorinated analogs, likely due to enhanced membrane permeability.

Notes

- discusses phosphonofluoridates (organophosphorus compounds), while details a chlorinated alcohol, neither of which are cyclopropane derivatives.

- This analysis is based on general principles of cyclopropane chemistry, halogen effects, and comparative data from structurally related compounds.

- Further experimental studies (e.g., DSC for decomposition profiles, HPLC for solubility) are recommended to validate theoretical predictions.

生物活性

Ethyl 1-chloro-2-fluorocyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with chlorine and fluorine atoms, which contributes to its reactivity and interaction with biological targets. Its chemical formula is , and it is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

The biological activity of this compound is largely attributed to its ability to act as a reactive intermediate. The presence of halogen substituents allows for various chemical reactions, including substitution, which can lead to the formation of bioactive derivatives. These derivatives may interact with specific molecular targets in biological systems, influencing pathways related to cell signaling, inflammation, and cell death.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, quinolone derivatives containing a 1,2-cis-2-fluorocyclopropyl group have shown strong antibacterial effects while maintaining safety profiles suitable for therapeutic use . This suggests that this compound might possess similar properties, warranting further investigation into its efficacy against various pathogens.

Synthesis and Evaluation

A study focused on the synthesis of fluorinated cyclopropane derivatives explored the biological evaluation of these compounds against several bacterial strains. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting that modifications to the cyclopropane structure could enhance biological effectiveness .

Neuroprotective Potential

Another area of interest is the neuroprotective potential of cyclopropane derivatives. A related compound, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, was shown to protect glial cells from glutamate-induced excitotoxicity by reducing inflammatory cytokines and preserving mitochondrial function . Although not directly studied for this compound, this finding highlights the potential for similar compounds to confer neuroprotection.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further development in pharmaceutical applications. Its role as an intermediate in synthesizing antiviral and anticancer agents positions it as a critical component in drug discovery pipelines.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for Ethyl 1-chloro-2-fluorocyclopropanecarboxylate?

- Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. Key parameters include:

- Temperature : Controlled exothermic reactions (e.g., −10°C to 25°C) to avoid ring strain decomposition.

- Solvent Choice : Anhydrous solvents (e.g., THF, DCM) under inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Reagent Stoichiometry : Precise molar ratios of ethyl diazoacetate and halogenating agents (e.g., Cl/F donors) to minimize side products.

- Yield Optimization : Use of catalytic Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm) and ester carbonyl (δ 165–175 ppm). Fluorine coupling (³JHF) confirms substituent positions .

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 157.14 for [M+H]⁺) and fragmentation patterns to confirm substituents .

Q. What are the key physicochemical properties influencing reactivity?

- Methodological Answer :

- Electrophilicity : Fluorine’s electron-withdrawing effect increases electrophilic character at the cyclopropane ring, enhancing nucleophilic attack susceptibility .

- Solubility : LogP ~1.8 (predicted) suggests moderate polarity; use polar aprotic solvents for reactions .

- Thermal Stability : Cyclopropane ring strain necessitates low-temperature storage (−20°C) to prevent ring-opening .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl/F) dictate regioselectivity in derivatization reactions?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian, ORCA) assess frontier molecular orbitals (HOMO/LUMO) to predict attack sites. Fluorine’s σ-withdrawing effect directs nucleophiles to the chloro-substituted carbon .

- Kinetic Isotope Studies : Compare reaction rates using deuterated analogs to map transition-state interactions .

- X-ray Crystallography : Resolve crystal structures (SHELX refinement ) to correlate steric/electronic environments with reactivity .

Q. What strategies resolve contradictions between experimental and computational reaction pathway predictions?

- Methodological Answer :

- Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling to distinguish between concerted vs. stepwise mechanisms in ring-opening reactions .

- Multivariate Analysis : Apply DOE (Design of Experiments) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies between DFT-predicted and observed yields .

- In Situ Monitoring : Reaction progress via LC-MS or Raman spectroscopy to detect transient intermediates not modeled computationally .

Q. How can this compound be leveraged in medicinal chemistry lead optimization?

- Methodological Answer :

- Bioisosteric Replacement : Substitute Cl/F with other halogens or CF₃ to modulate pharmacokinetics (e.g., metabolic stability) .

- SAR Studies : Synthesize analogs (e.g., ethyl ester → amide) and assay against target enzymes (e.g., kinases) to map binding interactions .

- Docking Simulations : Use AutoDock or Schrödinger to predict cyclopropane ring’s conformational constraints in active-site binding .

Q. Key Considerations for Experimental Design

属性

IUPAC Name |

ethyl 1-chloro-2-fluorocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClFO2/c1-2-10-5(9)6(7)3-4(6)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTCSZDTGZFFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。